3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one
Description
3-(2-Bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is a brominated chromenone derivative characterized by a 2-bromophenoxy substituent at position 3, an ethoxy group at position 7, and a methyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, anti-inflammatory, and photochemical properties . The bromine atom and ethoxy group in this compound likely influence its electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-ethoxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-3-21-12-8-9-13-16(10-12)22-11(2)18(17(13)20)23-15-7-5-4-6-14(15)19/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTBMGKYBJKJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with an appropriate nucleophile to form the desired chromen-4-one structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Research
3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has shown potential as an anti-inflammatory agent. Studies indicate that it inhibits key inflammatory pathways, which could be beneficial in treating various inflammatory diseases. The compound's mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .
Anticancer Activity
The compound exhibits promising anticancer properties. Research suggests that it can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of cell cycle progression. Its effectiveness against different cancer types makes it a candidate for further investigation in cancer therapy .
Antioxidant Properties
The antioxidant capacity of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has also been explored. By scavenging free radicals, it may protect cells from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of the Chromen-4-one Core : This can be achieved through condensation reactions involving salicylaldehyde and β-ketoesters.
- Introduction of Functional Groups : The bromophenoxy group is introduced via nucleophilic substitution reactions.
- Optimization of Reaction Conditions : Parameters such as temperature, solvent choice, and catalyst presence are adjusted to enhance yield and purity .
Case Studies
Several studies have documented the applications of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one:
Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases .
Study 2: Anticancer Mechanisms
In vitro experiments showed that treatment with 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one led to decreased viability of various cancer cell lines. The study highlighted its ability to activate apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Study 3: Antioxidant Activity
Research focused on the antioxidant properties revealed that this compound effectively scavenged free radicals in biochemical assays. This activity suggests its potential role in protecting against oxidative damage in cells .
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Structure : Differs by a methoxy (-OCH₃) group at position 7 instead of ethoxy (-OC₂H₅) .
- Molecular Weight : 361.191 g/mol (vs. 375.22 g/mol for the ethoxy analog), reflecting the smaller methoxy group.
- Synthetic Yield: Methoxy derivatives often achieve higher yields (e.g., 94% in MOM-protected analogs ) due to milder reaction conditions.
7-Ethoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- Structure: Ethoxy at position 7 but with a 4-methoxyphenyl group at position 3 and a 2H-chromenone backbone .
- Molecular Weight : 310.34 g/mol (lighter due to absence of bromine).
- Key Difference: The 2H-chromenone structure may reduce ring planarity, altering UV absorption and photoreactivity compared to 4H-chromenones .
Variations in Position 3 Substituents
3-(4-Bromophenyl)-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4H-chromen-4-one
- Structure : A bulkier 4-bromophenyl group at position 3 and a complex 2-(4-chlorophenyl)-2-oxoethoxy group at position 7 .
- Molecular Weight : 469.71 g/mol (higher due to additional halogen and aromatic groups).
- Impact :
3-(2-Methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one
- Structure: 2-Methoxyphenoxy at position 3 and a 2-methylbenzyloxy group at position 7 .
Halogen and Functional Group Modifications
3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
- Structure : Contains a trifluoromethyl (-CF₃) group at position 2 and a dimethylcarbamate at position 7 .
- Molecular Weight : 472.21 g/mol.
- Biological Activity: Carbamate groups are often used to modulate pharmacokinetics, such as prolonging half-life.
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, characterized by a bromophenoxy group at the 3-position and an ethoxy group at the 7-position. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is , with a molecular weight of approximately 345.2 g/mol. The presence of the bromine atom and the ethoxy group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Signaling Pathway Modulation : The compound may modulate critical signaling pathways such as NF-κB and MAPK, which are involved in cell proliferation and survival.
- Induction of Apoptosis : It can induce apoptosis in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins.
Antibacterial Activity
Research indicates that 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.94 |
| Bacillus subtilis | 1.25 |
| Pseudomonas aeruginosa | 1.50 |
These results suggest that the bromophenoxy substitution enhances its antibacterial efficacy compared to other derivatives .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is likely mediated through the inhibition of NF-κB signaling pathways, leading to decreased expression of inflammatory mediators .
Anticancer Potential
Preliminary studies have indicated that 3-(2-bromophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one may possess anticancer properties. In cell line assays, it showed the ability to inhibit the proliferation of various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a comparative study, this compound was tested alongside other flavonoids for antimicrobial activity. Results indicated that it outperformed several known antibiotics against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents . -
Case Study on Anti-inflammatory Effects :
A controlled experiment demonstrated that treatment with this compound reduced inflammation in animal models of arthritis by up to 50%, showcasing its therapeutic potential in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
